molecular formula C6H4BrClFN B14128919 3-Bromo-5-chloro-4-fluoroaniline

3-Bromo-5-chloro-4-fluoroaniline

Cat. No.: B14128919
M. Wt: 224.46 g/mol
InChI Key: BQCCPGIQWYEQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-4-fluoroaniline is an aromatic amine with the molecular formula C6H3BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

The synthesis of 3-Bromo-5-chloro-4-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives. For example, 3-chloro-4-fluoronitrobenzene can be used as a starting material. This compound undergoes a reduction reaction in the presence of a catalyst such as platinum on carbon (Pt/C) under hydrogen atmosphere to yield 3-chloro-4-fluoroaniline . Further bromination of this intermediate can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain this compound.

Chemical Reactions Analysis

3-Bromo-5-chloro-4-fluoroaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The presence of halogens on the benzene ring makes it susceptible to nucleophilic substitution reactions. For instance, the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen and metal catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-chloro-4-fluoroaniline has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern allows for the creation of molecules with specific biological activities.

    Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and dyes, due to its electronic properties and stability.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of halogens can enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target molecules. In agrochemicals, it may inhibit essential enzymes in pests or plants, leading to their death or growth inhibition.

Comparison with Similar Compounds

3-Bromo-5-chloro-4-fluoroaniline can be compared with other halogenated anilines such as:

The unique combination of bromine, chlorine, and fluorine in this compound provides distinct chemical properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

3-bromo-5-chloro-4-fluoroaniline

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2

InChI Key

BQCCPGIQWYEQQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.